molecular formula C10H11BrO2 B1310533 Ethyl 3-(bromomethyl)benzoate CAS No. 62290-17-9

Ethyl 3-(bromomethyl)benzoate

Cat. No. B1310533
CAS RN: 62290-17-9
M. Wt: 243.1 g/mol
InChI Key: DFHLEVVOQATPLA-UHFFFAOYSA-N
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Description

Ethyl 3-(bromomethyl)benzoate is a chemical compound that is part of a broader class of organic compounds known as benzoates. These compounds contain a benzoate group, which is a benzene ring with a carboxylate substituent. The specific structure of ethyl 3-(bromomethyl)benzoate includes a bromomethyl group attached to the third position of the benzene ring, indicating the presence of a bromine atom, which significantly affects its reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that can include bromination, esterification, and various coupling reactions. For instance, the synthesis of ethyl 3-bromo-2,2-diazido-3-nitroalkanoate involves the reaction of ethyl (Z)-3-nitro-2-alkenoate with bromine azide, followed by thermal and photochemical reactions to yield various products . Another example is the synthesis of ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate, which is formed by reacting a cyclobutane dione with bromine in the presence of ethanol . These methods highlight the versatility of bromine in introducing bromomethyl groups into different molecular frameworks.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 3-(bromomethyl)benzoate can be determined using techniques such as X-ray crystallography. For example, the structure of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was elucidated using this method, revealing details about the intramolecular and intermolecular hydrogen bonding that stabilizes the crystal structure . Similarly, the structure of ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate was characterized, providing insights into the spatial arrangement of the bromomethyl group relative to the rest of the molecule .

Chemical Reactions Analysis

Ethyl 3-(bromomethyl)benzoate and its analogs can undergo various chemical reactions. Bromomethyl groups are reactive sites that can participate in nucleophilic substitution reactions, coupling reactions, and can act as intermediates in the synthesis of more complex molecules. For example, methyl 3-bromomethylbut-3-enoate reacts with aldehydes and tributylchlorostannane in the presence of zinc to yield δ-hydroxy-β-methylidenecarboxylic acid esters . The presence of the bromomethyl group is crucial for these transformations, as it allows for the introduction of additional functional groups into the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-(bromomethyl)benzoate derivatives are influenced by the presence of the bromomethyl group. This group can increase the density and molecular weight of the compound and can also affect its boiling point and solubility. The reactivity of the bromomethyl group towards nucleophiles makes these compounds valuable in synthetic chemistry. The crystal structure of related compounds, such as ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate, shows that the molecular conformation and intermolecular interactions, such as π-π stacking and hydrogen bonding, are key factors determining the solid-state properties .

Scientific Research Applications

  • Supramolecular Chemistry : The reaction of (3-bromomethyl)ethyl benzoate with calix(4)arene led to the synthesis of a new o-disubstituted calyx(4) arene derivative. This compound exhibited interesting structural properties, including CH-π interactions and a two-dimensional supramolecular arrangement, as confirmed by X-ray crystallographic analysis (Wu Yang-jie, 2003).

  • Chemical Synthesis : Ethyl 3-(bromomethyl)benzoate has been used in the synthesis of various chemical compounds. For example, it played a crucial role in the creation of heterocyclic ketene aminals, leading to the formation of e-lactam fused heterocyclic compounds (Zhanjie Xu, Yuanping Jie, Mei-Xiang Wang, Zhi-tang Huang, 2002).

  • Polymer Science : The compound has been involved in the synthesis of pendent carbonate ester groups on aliphatic polycarbonates. This process included a reaction of mono- -bromo ethyl carbonate with carboxylic acids, amines, and alcohols, leading to the development of novel aliphatic polycarbonate esters with potential applications in biodegradable polymers (Shimon Ben-Shaba, A. Domb, 2006).

  • Medicinal Chemistry : In the field of medicinal chemistry, Ethyl 3-(bromomethyl)benzoate derivatives have been investigated for their potential as monoamine oxidase inhibitors and antiplatelet agents. One study synthesized a series of derivatives from Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), a non-peptide protease-activated receptor 4 (PAR4) antagonist, showing promising results in inhibiting PAR4-mediated platelet aggregation (Hua-Sin Chen et al., 2008).

  • Fuel Cell Technology : In fuel cell technology, Ethyl 3-(bromomethyl)benzoate derivatives have been used to crosslink polybenzimidazole membranes, enhancing their performance in high temperature proton exchange membrane fuel cells. These crosslinked membranes showed improved durability, conductivity, and mechanical strength, making them suitable for such applications (Jingshuai Yang et al., 2018).

Safety And Hazards

Ethyl 3-(bromomethyl)benzoate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .

properties

IUPAC Name

ethyl 3-(bromomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHLEVVOQATPLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446139
Record name Ethyl 3-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(bromomethyl)benzoate

CAS RN

62290-17-9
Record name Ethyl 3-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound XIII is prepared by the following series of reactions: (1) ethyl m-toluate is brominated with N-bromosuccinimide in CCl4 to give ethyl 3-bromomethylbenzoate; (2) the bromo compound is treated with sodio bis-tert-butyl malonate and the product heated in toluene with a catalystic amount of a strong acid (preferably p-toluene-sulfonic acid) to effect elimination and decarboxylation and afford m-ethoxycarbonylhydrocinnamic acid; (3) the latter compound is made to react with thionyl chloride and the resulting acid chloride is reduced with potassium or sodium borohydride to yield ethyl 3-(3-hydroxypropyl)-benzoate; (4) the hydroxy ester is treated with phosphorus tribromide is ether to give reagent XIII.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
J Pícha, R Cibulka, F Liška, P Pařík… - Collection of …, 2004 - cccc.uochb.cas.cz
Ten meta- and para-substituted benzoic acids with substituents N + (CH 3 ) 3 , CH 2 N + (CH 3 ) 3 , CH 2 Py + , CH 2 SO 2 CH 3 and PO(OCH 3 ) 2 were synthesized. Dissociation …
Number of citations: 23 cccc.uochb.cas.cz
P Cozzi, G Carganico, D Fusar… - Journal of medicinal …, 1993 - ACS Publications
A series of derivatives of 4-phenyl-l, 4-dihydropyridine bearing imidazol-l-yl or pyridin-3-yl moieties on the phenyl ring were synthesized with the aim of combining Ca2+ antagonism and …
Number of citations: 143 pubs.acs.org
ME Zwaagstra, H Timmerman, RS Abdoelgafoer… - European journal of …, 1996 - Elsevier
… A mixture of 0.65 g (1.7 mmol) 7-hydroxyflavone, 1.8 mmol ethyl ot-chloroacetate or ethyl 3-bromomethylbenzoate, 0.45 g of NaI (3.0 mmol) and 0.32 g (2.39 mmol) of K2CO3 in 30 mL …
Number of citations: 26 www.sciencedirect.com
MI Dawson, PD Hobbs, K Derdzinski… - Journal of medicinal …, 1984 - ACS Publications
A series of conformationally restricted retinoids was synthesized and screened in two assays used to measure the ability of retinoids to control cell differentiation, namely, the reversal of …
Number of citations: 79 pubs.acs.org
CW Yu, PY Hung, HT Yang, YH Ho… - Journal of Medicinal …, 2018 - ACS Publications
We designed and synthesized quinazolin-2,4-dione-based hydroxamic acids to serve as selective competitive inhibitors of histone deacetylase-6 (HDAC6). The most potent and …
Number of citations: 43 pubs.acs.org
PW Manley, NM Allanson, RFG Booth… - Journal of medicinal …, 1987 - ACS Publications
Analogues of 4-[[2-(lH-imidazol-l-yl)-l-[[(4-methoxyphenyl) methoxy] methyl] ethoxy] methyl] benzoic acid (5m) were prepared and evaluated as thromboxane synthase inhibitors. A …
Number of citations: 23 pubs.acs.org
H Koyama, Z Zhang, R Ijuin, J Son, Y Hatta, M Ohta… - RSC …, 2013 - pubs.rsc.org
Pd0-mediated rapid cross coupling between sp3-hybridized carbons of CH3I and benzyl- or cinnamylboronic acid esters using [Pd{P(tert-C4H9)3}2]/CsF in DMF/H2O gave the …
Number of citations: 12 pubs.rsc.org
G Zhou, V Sofiyev, H Kaur, BA Snyder… - Journal of Medicinal …, 2014 - ACS Publications
We previously described indole-containing compounds with the potential to inhibit HIV-1 fusion by targeting the hydrophobic pocket of transmembrane glycoprotein gp41. Here we …
Number of citations: 29 pubs.acs.org
CA Mayfield, J DeRuiter - Journal of medicinal chemistry, 1987 - ACS Publications
“a, RC0C1, NaHCOg, THF, H20 or NaOH, H20; b, H2, Pd/C, EtOH; c, C6H5N= C= X, CHClg or EtOH. synthesis and in vitro aldose reductase inhibitory activity of a number of N-(…
Number of citations: 32 pubs.acs.org
TP Smith, IW Windsor, KT Forest… - Journal of medicinal …, 2017 - ACS Publications
Transthyretin (TTR) is a homotetrameric protein. Its dissociation into monomers leads to the formation of fibrils that underlie human amyloidogenic diseases. The binding of small …
Number of citations: 26 pubs.acs.org

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